molecular formula C15H11ClN2O B13975293 1-Benzyl-1H-indazole-3-carbonyl chloride CAS No. 750649-74-2

1-Benzyl-1H-indazole-3-carbonyl chloride

Cat. No.: B13975293
CAS No.: 750649-74-2
M. Wt: 270.71 g/mol
InChI Key: FBAVZXKKYVEMOV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 1-Benzyl-1H-indazole-3-carbonyl chloride typically involves the reaction of 1-benzyl-1H-indazole with phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indazole-3-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, indazole derivatives exert their effects by:

Comparison with Similar Compounds

1-Benzyl-1H-indazole-3-carbonyl chloride can be compared with other indazole derivatives:

    1-Benzyl-3-hydroxy-1H-indazole: Similar in structure but with a hydroxyl group instead of a carbonyl chloride group.

    1-Methyl-1H-indazole-3-carbonyl chloride: Similar in structure but with a methyl group instead of a benzyl group.

The uniqueness of this compound lies in its reactivity due to the carbonyl chloride group, making it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.

Properties

IUPAC Name

1-benzylindazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-15(19)14-12-8-4-5-9-13(12)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAVZXKKYVEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593576
Record name 1-Benzyl-1H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750649-74-2
Record name 1-Benzyl-1H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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